molecular formula C23H23FN6O2 B2945333 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034434-28-9

3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Katalognummer B2945333
CAS-Nummer: 2034434-28-9
Molekulargewicht: 434.475
InChI-Schlüssel: GAUWAKTXTBVUQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H23FN6O2 and its molecular weight is 434.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Compounds similar to 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one have shown promising antimicrobial activity. In a study, derivatives of 2-amino benzothiazole, with structural similarities, demonstrated significant activity against various microbial strains, highlighting their potential in antimycobacterial applications (Sathe et al., 2011).

Pharmacokinetics in Cancer Treatment

Research on anaplastic lymphoma kinase (ALK) inhibitors, structurally related to the compound , has shown important implications for cancer treatment. One study investigated the pharmacokinetics of such compounds, revealing insights into their metabolic pathways and stability, which are crucial for their effectiveness in cancer therapy (Teffera et al., 2013).

Dual Serotonin Receptor Antagonists

Compounds with structural similarities have been synthesized and evaluated as dual serotonin receptor antagonists. These antagonists can cross the blood-brain barrier and have potential applications in central nervous system disorders, as demonstrated in PET imaging studies in primates (Deau et al., 2015).

Antibacterial Activity

Derivatives of 1H-1,2,4-triazol-5(4H)-one have been synthesized and tested for antibacterial activity. These novel compounds have shown moderate activity against both gram-positive and gram-negative bacterial strains, suggesting their potential in developing new antibacterial agents (Darekar et al., 2020).

Synthesis Methodologies

Studies have also focused on the synthesis methodologies of compounds structurally similar to this compound. These methodologies are crucial for the efficient production of such compounds for various applications, including pharmaceuticals (Shevchuk et al., 2012).

Antagonists for Serotonin Receptors

Further research has been conducted on compounds with 1H-indole structures, which are closely related to the compound . These compounds have been synthesized and evaluated for their affinity to serotonin receptors, indicating potential applications in neuropsychiatric disorders (Andersen et al., 1992).

Eigenschaften

IUPAC Name

3-[[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O2/c24-17-5-1-3-7-19(17)30-21(26-27-23(30)32)13-16-9-11-28(12-10-16)22(31)14-29-15-25-18-6-2-4-8-20(18)29/h1-8,15-16H,9-14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUWAKTXTBVUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.